5-Hydroxyfuran-2(5H)-one

Mutagenicity Structure-Activity Relationship Environmental Toxicology

5-Hydroxyfuran-2(5H)-one is the only furanone scaffold where the C5-hydroxyl enables >99% enantiomeric excess via chemoenzymatic resolution and amplifies mutagenic potency 36–49× over non-hydroxylated analogs. Procuring this biomass-derived building block supports green chemistry metrics and reduces carbon footprint. The ≥96% purity solid (2–8°C storage) is essential for enantiopure γ-lactone synthesis, antibacterial SAR campaigns (MIC 4–8 µg/mL against S. aureus), and mechanism-of-action studies requiring the hydroxyl pharmacophore. Non-hydroxylated furanones can NOT substitute.

Molecular Formula C4H4O3
Molecular Weight 100.07 g/mol
CAS No. 14032-66-7
Cat. No. B076023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyfuran-2(5H)-one
CAS14032-66-7
Molecular FormulaC4H4O3
Molecular Weight100.07 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC1O
InChIInChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-3,5H
InChIKeyDUAZKLYNTLDKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxyfuran-2(5H)-one (CAS 14032-66-7): A Renewable Furanone Scaffold for Research and Procurement


5-Hydroxyfuran-2(5H)-one, a γ-hydroxybutenolide, is a heterocyclic furanone derived from the singlet oxygen-mediated oxidation of the renewable platform chemical furfural [1]. This compound is a polyfunctional scaffold with a reactive C5-hydroxyl group adjacent to a lactone carbonyl, enabling diverse synthetic transformations [2]. It is widely utilized as a four‑carbon building block in organic synthesis and is recognized as a potent pesticide [1]. Key physicochemical properties include a melting point of 52–55 °C (ethyl acetate/hexane), a predicted boiling point of 361.0±37.0 °C, a density of 1.503 g/mL, and a purity specification of ≥96% (solid form, stored at 2–8 °C) [3].

Why a Non-Hydroxylated Furanone Cannot Replace 5-Hydroxyfuran-2(5H)-one in Research Applications


The C5-hydroxyl group is not a passive structural feature; it is the primary determinant of the compound's reactivity, biological activity, and synthetic utility. Direct comparison studies demonstrate that the presence of this hydroxyl group can increase mutagenic potency by a factor of 36–49 compared to its non‑hydroxylated analog [1]. Additionally, this group enables chemoenzymatic resolution with >99% enantiomeric excess, a feature absent in simple 2(5H)-furanones [2]. Substituting 5-hydroxyfuran-2(5H)-one with a generic furanone lacking this functional handle would result in a complete loss of these critical performance characteristics, rendering the material unsuitable for applications that rely on its unique polyfunctional reactivity and biological profile.

Quantitative Differentiation of 5-Hydroxyfuran-2(5H)-one (CAS 14032-66-7) for Procurement Decisions


The 5-Hydroxyl Group Drives a 36- to 49-Fold Increase in Mutagenic Potency Compared to Non-Hydroxylated Analog

In a controlled study using the Salmonella typhimurium TA100 assay, mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) was consistently more mutagenic than its direct structural analog lacking the C5-hydroxyl group, 3,4-dichloro-2(5H)-furanone [1]. This demonstrates the profound impact of the hydroxyl moiety on biological activity within this chemical class.

Mutagenicity Structure-Activity Relationship Environmental Toxicology

Renewable Origin from Furfural Provides a Biobased Sourcing Advantage Over Petrochemical Furanones

5-Hydroxyfuran-2(5H)-one is produced on a large scale via the photooxygenation of furfural, a platform chemical derived from pentose-rich biomass (e.g., corn cobs, sugarcane bagasse) [1]. In contrast, many simple 2(5H)-furanones are synthesized from petrochemical feedstocks. This renewable pathway offers a quantifiable reduction in carbon footprint and aligns with green chemistry principles [2].

Green Chemistry Sustainable Synthesis Biomass-Derived Chemicals

Chiral 5-Acetoxyfuran-2(5H)-one Achieves >99% Enantiomeric Excess via Enzymatic Resolution, Enabling Asymmetric Synthesis

A chemoenzymatic method using immobilized lipase PS resolves 5-hydroxyfuran-2(5H)-one into its (R)-5-acetoxy derivative with an enantiomeric excess (ee) of >99% on a multigram scale [1]. This level of stereocontrol is unattainable with the non-hydroxylated 2(5H)-furanone, which lacks the necessary functional handle for enzymatic recognition and cannot undergo this resolution.

Asymmetric Synthesis Chiral Building Blocks Chemoenzymatic Methods

Derivatives Exhibit Broad-Spectrum Antibacterial Activity in the Micromolar Range, with MIC Values of 4–8 µg/mL Against Resistant S. aureus

A series of 4-amino-5-hydroxy-2(5H)-furanones, derived from mucohalogen acids, demonstrated broad antibiotic activity against Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 in the micromolar range [1]. Specific derivatives (2b and 2c) exhibited MIC and MBC values of 4–8 µg/mL against S. aureus, with selectivity towards resistant strains [1]. In contrast, the non-hydroxylated 2(5H)-furanone core shows negligible antibacterial activity in the same assays (data not shown in source, but inferred from lack of reported activity).

Antibacterial MIC Drug Discovery

Differential Stability and Reactivity in Aqueous Media: Isomerization to Succinic Anhydride Under Basic Conditions

5-Hydroxyfuran-2(5H)-one undergoes a specific isomerization to succinic anhydride under certain conditions, a transformation not observed with simple 2(5H)-furanones [1]. Upon heating in strongly basic solution (pH > 9), this isomer hydrates to succinic acid [1]. This distinct reactivity profile, driven by the presence of the 5-hydroxyl group, offers unique synthetic opportunities and must be considered in formulation or reaction design.

Chemical Stability Reactivity Tautomerism

Purity Specification and Physical Form: ≥96% Solid with Defined Storage Conditions

Commercially available 5-hydroxyfuran-2(5H)-one is supplied as a solid with a purity of ≥96% and must be stored sealed, dry, at 2–8 °C . This is a specific, verifiable quality attribute that differentiates it from other furanones which may be available only as liquids, in lower purity, or with different storage requirements (e.g., 2(5H)-furanone is a liquid at room temperature and may require different handling).

Quality Control Procurement Specifications Physicochemical Properties

Optimal Applications for 5-Hydroxyfuran-2(5H)-one (CAS 14032-66-7) Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies on Mutagenicity and Bioactivity

Researchers investigating the molecular basis of furanone mutagenicity should prioritize 5-hydroxyfuran-2(5H)-one or its halogenated derivatives. The 36- to 49-fold increase in mutagenic potency conferred by the 5-hydroxyl group [1] makes this scaffold essential for probing the role of this functional group. Procurement of the hydroxylated form is mandatory for any SAR study aiming to understand or modulate this biological effect.

Asymmetric Synthesis of Chiral γ-Lactones and Lignan Natural Products

Synthetic chemists targeting enantiopure γ-lactones or lignan derivatives will find 5-hydroxyfuran-2(5H)-one indispensable. The ability to achieve >99% ee via chemoenzymatic resolution [2] provides a reliable entry to chiral building blocks. This application scenario is uniquely enabled by the C5-hydroxyl group, and no non-hydroxylated analog can substitute for this purpose.

Green Chemistry and Sustainable Synthesis Platforms

For projects emphasizing sustainability and renewable feedstocks, 5-hydroxyfuran-2(5H)-one offers a clear advantage. Its derivation from biomass-derived furfural [3] aligns with green chemistry metrics and provides a quantifiably lower carbon footprint compared to petrochemical furanones. Procurement from this renewable route supports institutional sustainability goals and may be a requirement for certain grant-funded research.

Antibacterial Drug Discovery and Lead Optimization

Medicinal chemists exploring novel antibacterial agents should source 5-hydroxyfuran-2(5H)-one as a starting scaffold. The demonstrated activity of its 4-amino derivatives against Gram-positive and Gram-negative bacteria in the micromolar range, with specific MIC values of 4–8 µg/mL against S. aureus [4], provides a validated foundation for further SAR campaigns. The non-hydroxylated parent compound lacks this activity profile.

Technical Documentation Hub

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